molecular formula C15H19F2NO2 B3331972 L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- CAS No. 865774-84-1

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

Cat. No.: B3331972
CAS No.: 865774-84-1
M. Wt: 283.31 g/mol
InChI Key: FLNXVLGQDJBZSD-UHFFFAOYSA-N
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Description

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a synthetic derivative of L-norvaline, a non-proteinogenic amino acid. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- involves several steps, starting with the preparation of the naphthalene derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through the inhibition of arginase and S6 kinase:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXVLGQDJBZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid methyl ester (1 equiv) is dissolved in THF:water (5:1) and LiOH (1.2 equiv) is added. The reaction is stirred overnight at rt, the solvent is removed, water added, and the pH is adjusted to 7 using 1N hydrochloric acid. The solid is filtered, washed with water and diethyl ether, and dried to afford 2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid; Acid derived from diasteromer 1: H1 NMR (400 MHz, CD3OD) 0.99 (t, 3H, J=7.5), 1.48 (m, 2H), 1.82 (m, 3H), 2.36 (m, 1H), 2.65 (m, 1H), 2.95 (m, 2H), 3.28 (s, 1H), 3.42 (m, 1H), 3.74 (m, 1H), 6.80 (m, 2H); (MS m/z 284.3 (M+1). Acid derived from diasteromer 2: H1 NMR (400 MHz, CD3OD) 0.94 (t, 3H, J=7.6), 1.42 (m, 2H), 1.56 (m, 3H), 1.96 (m, 1H), 2.25 (m, 1H), 2.85 (m, 3H), 3.15 (m, 1H), 3.25 (m, 1H), 6.64 (m, 2H); MS m/z 284.2 (M+1).
Name
2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
Reactant of Route 2
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
Reactant of Route 3
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L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
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L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
Reactant of Route 5
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
Reactant of Route 6
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

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